Isochlorogenic acid b

Übersicht

Beschreibung

Isochlorogenic acid B, also known as 3,4-dicaffeoylquinic acid, is a polyphenolic compound found in various plants, including Lonicera japonica (Japanese honeysuckle). It is one of the isomers of chlorogenic acids, which are esters formed between caffeic acid and quinic acid. This compound is known for its potent antioxidant, anti-inflammatory, and hepatoprotective properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Isochlorogenic acid B can be synthesized through esterification reactions involving caffeic acid and quinic acid. The process typically involves the use of catalysts and specific reaction conditions to ensure the formation of the desired ester bonds.

Industrial Production Methods: In industrial settings, this compound is often extracted from plant sources such as Lonicera japonica. The extraction process involves the use of solvents like ethanol, followed by purification using techniques such as macroporous resin adsorption and preparative chromatography . This method ensures high purity and yield of the compound.

Analyse Chemischer Reaktionen

Oxidation Reactions

Isochlorogenic acid B undergoes oxidation due to its phenolic hydroxyl groups, which act as electron donors. This reaction is critical for its antioxidant activity:

In biological systems, this oxidation mitigates oxidative stress by neutralizing reactive oxygen species (ROS) such as hydroxyl radicals (- OH) and superoxide anions (O₂- ⁻) .

Esterification and Transesterification

The caffeoyl esters at positions 3 and 4 of the quinic acid backbone participate in acyl-transfer reactions:

Esterification

-

Reactants : Quinic acid derivatives + caffeic acid

-

Catalyst : Dicyclohexylcarbodiimide (DCC)

-

Conditions : 0–100°C, anhydrous solvent

-

Yield : Up to 85% under optimized conditions

Transesterification

-

Triggers : Polar solvents (e.g., methanol), elevated temperatures (>60°C)

-

Outcome : Migration of caffeoyl groups between hydroxyl positions on quinic acid

Example :

Hydrolysis

Acidic or enzymatic hydrolysis cleaves the ester bonds, releasing caffeic acid and quinic acid:

| Hydrolysis Type | Conditions | Products |

|---|---|---|

| Acidic (HCl/H₂SO₄) | 1–2 M, reflux (80°C) | Caffeic acid + quinic acid |

| Enzymatic (Esterases) | pH 7.4, 37°C | Partial hydrolysis to mono-caffeoylquinic acids |

Kinetic Data :

Interaction with Biological Molecules

This compound modulates protein activity through non-covalent interactions:

Molecular Docking Insights :

Antioxidant Mechanisms

The compound’s redox activity follows a multi-step pathway:

Comparative Antioxidant Capacity :

| Assay | ICAB IC₅₀ | Reference Compound (IC₅₀) |

|---|---|---|

| DPPH | 18.7 μM | Ascorbic acid (22.3 μM) |

| FRAP | 0.92 mM TE/g | Trolox (1.05 mM TE/g) |

Stability Under Processing Conditions

| Factor | Effect |

|---|---|

| Temperature (>120°C) | Degradation via decarboxylation and isomerization |

| UV Light | Photooxidation to quinones |

| pH > 8 | Accelerated hydrolysis and oxidation |

Wissenschaftliche Forschungsanwendungen

Isochlorogenic acid B has a wide range of applications in scientific research:

Chemistry: Used as a standard for analytical methods and as a precursor for synthesizing other polyphenolic compounds.

Biology: Studied for its role in plant metabolism and its effects on various biological processes.

Medicine: Investigated for its potential therapeutic effects, including antioxidant, anti-inflammatory, and hepatoprotective properties.

Wirkmechanismus

Isochlorogenic acid B exerts its effects through several mechanisms:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.

Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.

Hepatoprotective Properties: It enhances the expression of antioxidant enzymes and reduces lipid peroxidation in liver cells.

Vergleich Mit ähnlichen Verbindungen

Isochlorogenic acid B is part of a group of compounds known as chlorogenic acids. Similar compounds include:

Chlorogenic Acid: The ester of caffeic acid and quinic acid, known for its antioxidant and anti-inflammatory properties.

Isochlorogenic Acid A: Another isomer with similar biological activities but different structural arrangements.

Isochlorogenic Acid C: Similar to this compound but with variations in the position of ester bonds.

Uniqueness: this compound is unique due to its specific arrangement of caffeic acid moieties, which contributes to its distinct biological activities and higher potency in certain applications compared to its isomers .

Biologische Aktivität

Isochlorogenic acid B (ICAB) is a polyphenolic compound found in various plants, including tea, sweet potatoes, and artichokes. It has garnered attention for its potential biological activities, particularly in neuroprotection, antioxidant effects, and anti-inflammatory properties. This article explores the biological activity of ICAB based on diverse research findings.

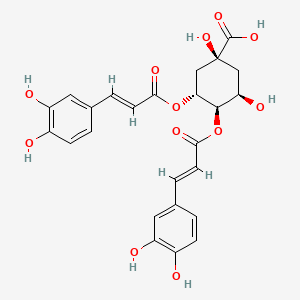

Chemical Structure and Properties

This compound is classified as a caffeoylquinic acid. Its chemical formula is , and it is structurally related to other chlorogenic acids. The presence of multiple hydroxyl groups contributes to its antioxidant properties.

Neuroprotective Effects:

Recent studies have demonstrated that ICAB can alleviate lead-induced neurotoxicity in mice. It exhibits neuroprotective properties by modulating the brain-derived neurotrophic factor (BDNF) signaling pathway. Specifically, ICAB supplementation resulted in:

- Reduced Anxiety and Depression: Behavioral tests indicated that ICAB decreased immobility in the tail suspension test and increased exploratory behavior in the open field test, suggesting an anxiolytic and antidepressant effect .

- Decreased Neuroinflammation: ICAB significantly lowered levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) .

Antioxidant Activity:

ICAB has been shown to inhibit oxidative stress by:

- Reducing Malondialdehyde (MDA) Levels: MDA is a marker of lipid peroxidation; lower levels indicate reduced oxidative damage.

- Enhancing Antioxidant Enzyme Activity: ICAB increases the activity of enzymes such as superoxide dismutase (SOD) and catalase (CAT), which play crucial roles in cellular defense against oxidative stress .

Case Studies

-

Lead-Induced Neurotoxicity:

A study investigated the protective effects of ICAB on mice exposed to lead. The results showed that ICAB administration improved behavioral outcomes and reduced markers of oxidative stress and inflammation in the brain . -

Chronic Inflammation:

Another study explored the role of ICAB in chronic inflammatory conditions. It was found that ICAB could mitigate inflammation by downregulating Toll-like receptor 4 (TLR4) signaling pathways, which are pivotal in mediating inflammatory responses .

Comparative Biological Activity

A comparative analysis of isochlorogenic acids reveals that ICAB exhibits unique properties relative to its counterparts:

| Compound | Antioxidant Activity | Neuroprotective Effects | Anti-inflammatory Effects |

|---|---|---|---|

| Isochlorogenic Acid A | Moderate | Limited | Moderate |

| This compound | High | Significant | High |

| Isochlorogenic Acid C | Moderate | Limited | Low |

Eigenschaften

IUPAC Name |

(1S,3R,4R,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(35,24(33)34)11-19(30)23(20)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,35H,11-12H2,(H,33,34)/b7-3+,8-4+/t19-,20-,23-,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFCLZKMFXSILNL-PSEXTPKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3,4-Di-O-caffeoylquinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030705 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14534-61-3, 89886-31-7 | |

| Record name | 3,4-Di-O-caffeoylquinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014534613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dicaffeoylquinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089886317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-DICAFFEOYLQUINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45777W94HK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,4-Di-O-caffeoylquinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030705 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

234 - 238 °C | |

| Record name | 3,4-Di-O-caffeoylquinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030705 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3,4-dicaffeoylquinic acid exert its anti-inflammatory effects?

A1: [, ] Research indicates that 3,4-dicaffeoylquinic acid inhibits the activation of two key inflammatory pathways:

* Nuclear factor-κB (NF-κB) pathway: 3,4-diCQA suppresses the translocation of the NF-κB p65 subunit to the nucleus, hindering the expression of pro-inflammatory mediators. [, ] * Mitogen-activated protein kinase (MAPK) pathway: 3,4-diCQA reduces the phosphorylation of MAPKs, further dampening the inflammatory response. []

Q2: What are the downstream effects of 3,4-dicaffeoylquinic acid's interaction with human neutrophil elastase (HNE)?

A2: [] 3,4-Dicaffeoylquinic acid exhibits a mixed-type noncompetitive inhibition of HNE, effectively reducing its activity. This inhibition may play a role in the compound's anti-inflammatory and potentially therapeutic effects.

Q3: How does 3,4-dicaffeoylquinic acid impact the progression of osteoarthritis?

A3: [] 3,4-Dicaffeoylquinic acid demonstrates chondroprotective effects, mitigating the degradation of cartilage often observed in osteoarthritis. This protective effect is linked to its anti-inflammatory action, primarily through the inhibition of IL-1β-induced expression of inflammatory mediators and cartilage-degrading enzymes like MMP-3 and MMP-13.

Q4: Can 3,4-dicaffeoylquinic acid influence insulin-degrading enzyme (IDE) activity?

A4: [] Studies suggest that 3,4-dicaffeoylquinic acid may increase IDE expression. This increased IDE activity could contribute to the prevention of amyloid β (Aβ) accumulation, a hallmark of Alzheimer's disease.

Q5: What role does 3,4-dicaffeoylquinic acid play in combating the influenza A virus?

A5: [] 3,4-Dicaffeoylquinic acid exhibits antiviral activity against influenza A virus, potentially by increasing the expression of tumor necrosis factor-related apoptosis-inducing ligand (TRAIL). This increase in TRAIL can promote the clearance of virus-infected cells, offering a novel approach to managing influenza infection.

Q6: What is the molecular formula and weight of 3,4-dicaffeoylquinic acid?

A6: The molecular formula of 3,4-dicaffeoylquinic acid is C25H24O12, and its molecular weight is 516.44 g/mol.

Q7: Have any computational studies been conducted on 3,4-dicaffeoylquinic acid and what insights have they provided?

A7: [, ] Yes, molecular modeling studies have investigated the binding mechanisms of 3,4-dicaffeoylquinic acid with targets like ovalbumin and HIV-1 integrase. These studies highlighted the significant role of van der Waals forces and hydrogen bonding in stabilizing the interactions between 3,4-diCQA and these targets.

Q8: What is known about the pharmacokinetic profile of 3,4-dicaffeoylquinic acid?

A8: [] A study utilizing liquid chromatography-mass spectrometry successfully quantified 3,4-dicaffeoylquinic acid in rat plasma after intravenous administration of Mailuoning injection, demonstrating the applicability of this method for pharmacokinetic investigations of the compound.

Q9: What in vitro and in vivo models have been used to study the efficacy of 3,4-dicaffeoylquinic acid?

A9: Various models have been employed to investigate the biological activities of 3,4-dicaffeoylquinic acid, including: * In vitro: * RAW264.7 cells to assess anti-inflammatory properties [] * Primary rat chondrocytes to evaluate chondroprotective effects in osteoarthritis [] * Human rhabdomyosarcoma (RD) cells to study antiviral activity against EV-A71 [] * In vivo: * Carrageenan-induced inflammation model in rats [] * Destabilization of the medial meniscus (DMM)-surgery-induced OA rat model [] * High-fat diet-induced cognitive dysfunction in mice [] * Various hepatotoxicity models in rats (CCl4, D-galactosamine, alpha-naphthylisothiocyanate, DL-ethionine) [] * Influenza A virus infection model in mice []

Q10: What is known about the safety profile of 3,4-dicaffeoylquinic acid?

A10: [, ] While 3,4-dicaffeoylquinic acid generally exhibits a favorable safety profile in preclinical studies, further research is necessary to fully elucidate its potential toxicity and long-term effects.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.